Cas no 97529-83-4 ((2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate)
![(2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate structure](https://it.kuujia.com/scimg/cas/97529-83-4x500.png)
97529-83-4 structure
Nome del prodotto:(2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate
(2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- phomopsolide A
- (2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate
- [(2S,3S)-2-[(Z)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate
- 97529-83-4
- CHEMBL508075
- 6,7-(E)-Phomopsolide A
- 6(E)-phomopsolide A
- (2S,3S)-2-((1Z,4R)-4-Hydroxy-3-oxopent-1-en-1-yl)-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoic acid
- (2S,3S)-2-[(1Z,4R)-4-Hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoic acid
- ((2S,3S)-2-((Z)-4-hydroxy-3-oxopent-1-enyl)-6-oxo-2,3-dihydropyran-3-yl) (E)-2-methylbut-2-enoate
-
- Inchi: InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5-,9-4+/t10?,12-,13-/m0/s1
- Chiave InChI: LJWPJGJLPBFTPH-UZXIAGNXSA-N
- Sorrisi: CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O
Proprietà calcolate
- Massa esatta: 294.110338
- Massa monoisotopica: 294.110338
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 514
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 89.9
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 485.5°C at 760 mmHg
- Punto di infiammabilità: 178.9°C
- Indice di rifrazione: 1.531
(2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate Letteratura correlata
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
97529-83-4 ((2S,3S)-2-[(1Z)-4-hydroxy-3-oxopent-1-en-1-yl]-6-oxo-3,6-dihydro-2H-pyran-3-yl (2E)-2-methylbut-2-enoate) Prodotti correlati
- 2171226-99-4(2-(3S)-N-(cyclopropylmethyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
- 2156572-86-8(Methyl 2-amino-5-(dimethylamino)-4-hydroxypentanoate)
- 1784932-43-9(2,2-difluoro-2-2-(trifluoromethyl)phenylethan-1-ol)
- 462068-55-9(4,5-Dimethoxy-2-tetrazol-1-yl-benzoic acid)
- 80866-91-7(2-Bromopyridine N-Oxide Hydrochloride)
- 2229164-27-4(4-(1-amino-3,3-difluorocyclobutyl)benzene-1,2-diol)
- 263156-79-2(1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide)
- 921786-70-1(5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)
- 2138127-63-4(N-[(1-methylpiperazin-2-yl)methyl]-2-nitrobenzene-1-sulfonamide)
- 866151-45-3(3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
